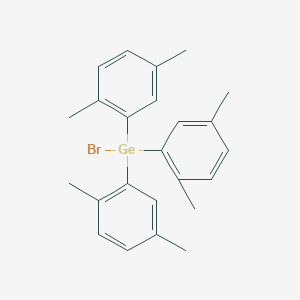![molecular formula C16H13NS B14470020 6H-Benzo[c]phenothiazine, 5,7-dihydro- CAS No. 66234-05-7](/img/structure/B14470020.png)
6H-Benzo[c]phenothiazine, 5,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Benzo[c]phenothiazine, 5,7-dihydro- is an organic compound with the molecular formula C16H13NS. It consists of 31 atoms, including 13 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is part of the phenothiazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[c]phenothiazine, 5,7-dihydro- typically involves a series of organic reactions. One common method includes the Diels-Alder cycloaddition reaction, followed by oxidative aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6H-Benzo[c]phenothiazine, 5,7-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as catalytic hydrogenation and purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Benzo[c]phenothiazine, 5,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
6H-Benzo[c]phenothiazine, 5,7-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6H-Benzo[c]phenothiazine, 5,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
6H-Benzo[c]chromene: Another related compound with a different heterocyclic structure.
Dibenzo[c,e]azepine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
6H-Benzo[c]phenothiazine, 5,7-dihydro- stands out due to its unique combination of nitrogen and sulfur atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
66234-05-7 |
|---|---|
Formule moléculaire |
C16H13NS |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
6,7-dihydro-5H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H13NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-8,17H,9-10H2 |
Clé InChI |
JGOCIJYOKGMVSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)SC4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
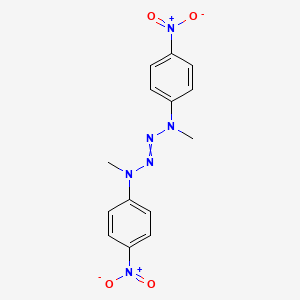

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
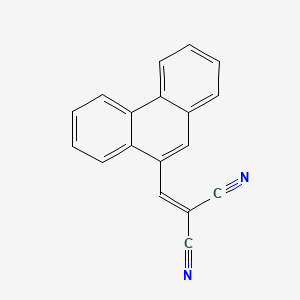
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
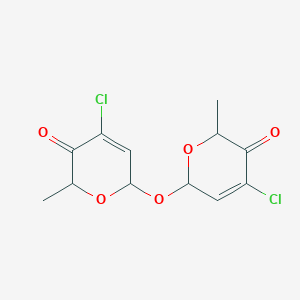
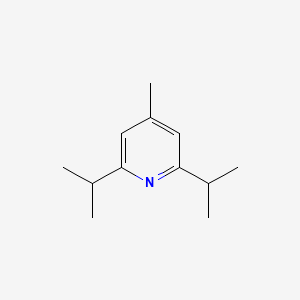
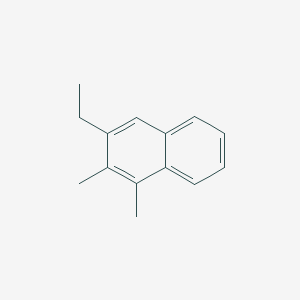
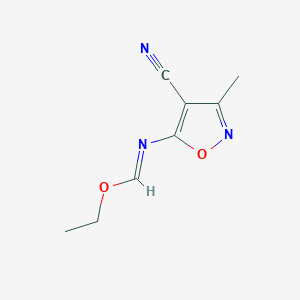
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

